N-(4-isopropylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

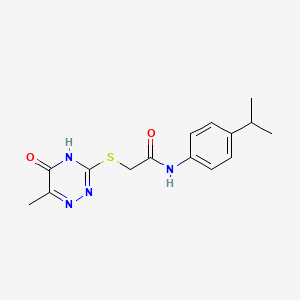

This compound belongs to the class of thioacetamide derivatives featuring a 1,2,4-triazin-3-ylthio backbone and an aryl-substituted acetamide moiety. Its structure includes a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group linked via a sulfur atom to an acetamide scaffold, which is further substituted with a 4-isopropylphenyl group.

Properties

IUPAC Name |

2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-9(2)11-4-6-12(7-5-11)16-13(20)8-22-15-17-14(21)10(3)18-19-15/h4-7,9H,8H2,1-3H3,(H,16,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWGFMHLCVSYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by its molecular formula with a molecular weight of approximately 302.40 g/mol. Its structure features an isopropylphenyl group linked to a thioacetamide moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 302.40 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed that the compound has moderate to high activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Type of Activity |

|---|---|---|

| MCF-7 | 15 | Cytotoxic |

| A549 | 20 | Cytotoxic |

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, the compound has been evaluated for its enzyme inhibitory effects. Specifically, it was tested against acetylcholinesterase (AChE), an important target in neurodegenerative diseases.

Enzyme Inhibition Results

Inhibition assays revealed that the compound inhibits AChE with an IC50 value of 50 µM. This suggests that it could be beneficial in the treatment of conditions like Alzheimer's disease.

The proposed mechanism of action for the biological activity of this compound involves interaction with specific cellular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

- Anticancer Action : It induces apoptosis in cancer cells through the activation of caspases.

- Enzyme Inhibition : The thioacetamide moiety potentially interacts with the active site of AChE, leading to inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of thioacetamide and triazine derivatives. Below is a detailed comparison based on structural features, synthesis, and available data:

Structural Analogues from Triazinoindole and Triazin Families

and highlight compounds with analogous thioacetamide backbones but differing in heterocyclic cores or substituents:

Key Observations:

- Heterocyclic Core Differences: The target compound’s 1,2,4-triazin-3-ylthio core lacks the fused indole ring present in triazinoindole derivatives (e.g., Compounds 23–27), which may reduce planarity and alter binding interactions .

- Substituent Effects: The 4-isopropylphenyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the polar amino group in CAS RN: 381716-93-4 or halogenated substituents in Compound 25.

- Synthetic Accessibility : All compounds in were synthesized via condensation of thioacetic acid derivatives with substituted anilines, achieving >95% purity. The target compound likely follows a similar route, though specific yields are unavailable .

Functional Group Comparisons

- Thioacetamide Linkage : Common to all compounds, this group facilitates sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).

- Triazin vs. Thiazolidinone Cores: and describe thiazolidinone-based acetamides (e.g., 3d-I/3d-A), which exhibit tautomerism.

Notes

Structural Limitations: The absence of halogen or polar groups in the target compound may limit its solubility in aqueous media compared to brominated or amino-substituted analogs.

Data Gaps: No explicit biological or pharmacokinetic data were found in the provided evidence, necessitating further experimental validation.

Synthesis Recommendations : Adapt methods from (thioacetic acid + aniline condensation) for scalable synthesis, with purification via recrystallization or column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.